Piperaquine Exhibits Superior In Vitro Potency Against Chloroquine-Resistant P. falciparum Relative to Chloroquine
In a study of 20 P. falciparum isolates from Cambodia, the median IC50 of piperaquine against chloroquine-resistant isolates was 10.8 nM (range: 4.4–46.9 nM), whereas chloroquine exhibited a median IC50 of 30.2 nM (range: 6.4–97.1 nM) [1]. This represents a 2.8-fold higher potency for piperaquine against chloroquine-resistant parasites.
| Evidence Dimension | Median IC50 against chloroquine-resistant P. falciparum isolates |
|---|---|
| Target Compound Data | 10.8 nM (range: 4.4–46.9 nM) |
| Comparator Or Baseline | Chloroquine: 30.2 nM (range: 6.4–97.1 nM) |
| Quantified Difference | 2.8-fold lower median IC50 (greater potency) |
| Conditions | 20 Cambodian clinical isolates; in vitro growth quantified by [³H]hypoxanthine incorporation |
Why This Matters
This potency differential justifies piperaquine's selection as the partner drug in dihydroartemisinin-piperaquine combination therapy for regions with prevalent chloroquine resistance.
- [1] Lim P, Chy S, Ariey F, et al. pfcrt polymorphism and chloroquine resistance in Plasmodium falciparum strains isolated in Cambodia. Antimicrob Agents Chemother. 2003;47(1):87-94. Data compiled in: Briolant S, et al. Antimicrob Agents Chemother. 2011;55(7):3535-3540. Table 2. View Source
